molecular formula C15H15BrN2O3 B8468822 6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid

6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid

Cat. No.: B8468822
M. Wt: 351.19 g/mol
InChI Key: SGHUNIAWARINMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15BrN2O3 and its molecular weight is 351.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid

InChI

InChI=1S/C15H15BrN2O3/c16-9-1-2-13-11(7-9)14(12(8-17-13)15(19)20)18-10-3-5-21-6-4-10/h1-2,7-8,10H,3-6H2,(H,17,18)(H,19,20)

InChI Key

SGHUNIAWARINMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C3C=C(C=CC3=NC=C2C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

On a larger scale, ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate (1925 g, 5.08 mol) was charged to the vessel with EtOH (12.5 L). 2M NaOH (12.5 L, 25.03 mol) was then added with an exotherm from 22-35° C. over the 20 minute addition. The batch was heated to 70-80° C. for 17 h at which point HPLC indicated 98.3% product and <1% starting material. The batch was concentrated in vacuo to remove EtOH and returned to the vessel. A 2M HCl solution (13 L) was then added until pH 5-6 was obtained maintaining a batch temperature below 50° C. An exotherm from 20-32° C. was observed over the 40 minute addition. A precipitate formed which was slurried at 20-25° C. for 1.5 h before filtration, washing with water until pH neutral (3×7 L). The collected solid was dried under vacuum at 70° C. to give 1794 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
1925 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 L
Type
solvent
Reaction Step One
Name
Quantity
12.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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